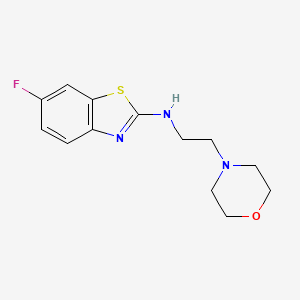

6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Molecular Architecture and Functional Groups

The molecular architecture of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is characterized by several distinct structural domains that work in concert to define its overall three-dimensional organization. The central benzothiazole core consists of a fused benzene and thiazole ring system, with the thiazole ring containing both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively. This heterocyclic framework serves as the fundamental scaffold upon which the various functional groups are arranged.

The fluorine substituent at position 6 of the benzene ring represents a critical structural feature that significantly influences the electronic properties of the molecule. Fluorine, being the most electronegative element, creates a substantial electron-withdrawing effect that alters the electron density distribution throughout the benzothiazole system. This halogen substitution pattern is particularly important as it occurs on the benzene portion of the fused ring system, where it can participate in both inductive and resonance effects.

The morpholin-4-ylethyl substituent attached to the 2-amino group introduces a flexible aliphatic chain that terminates in a morpholine ring. This morpholine moiety contains both nitrogen and oxygen heteroatoms, creating additional sites for potential hydrogen bonding interactions and influencing the overall polarity of the molecule. The ethylene linker between the benzothiazole amino group and the morpholine ring provides conformational flexibility while maintaining sufficient length to prevent steric hindrance between the two heterocyclic systems.

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Fluorine | Position 6 | Electron-withdrawing | Reduces electron density, affects ring reactivity |

| Benzothiazole core | Central scaffold | Aromatic stabilization | Provides rigid planar framework |

| Morpholine ring | Terminal position | Electron-donating nitrogen | Introduces basicity and hydrogen bonding capability |

| Ethylene linker | Connecting chain | Flexible spacer | Allows conformational mobility |

The amino group at position 2 of the benzothiazole ring serves as the connection point for the morpholin-4-ylethyl substituent and represents a site of significant chemical importance. This amino functionality can participate in hydrogen bonding interactions both as a donor and acceptor, depending on the protonation state and local chemical environment. The substitution pattern creates an asymmetric molecule with distinct hydrophilic and lipophilic regions.

X-ray Crystallography and Conformational Analysis

Crystallographic studies of related benzothiazole compounds have provided valuable insights into the solid-state organization and conformational preferences of this structural class. While specific X-ray crystal structure data for this compound may not be available in the current literature, analysis of structurally similar compounds reveals important conformational principles that likely apply to this molecule.

Research on fluorinated benzothiazole derivatives has demonstrated that the introduction of fluorine substituents can significantly influence crystal packing arrangements and intermolecular interactions. The fluorine atom, with its small size and high electronegativity, often participates in weak hydrogen bonding interactions and dipole-dipole interactions that stabilize specific crystal forms. These interactions can lead to the formation of extended hydrogen bonding networks in the solid state.

The morpholine ring component of the molecule is expected to adopt a chair conformation in the solid state, similar to other six-membered heterocycles containing both nitrogen and oxygen. This conformational preference is driven by the minimization of steric interactions and the optimization of bond angles around the heteroatoms. The ethylene linker between the benzothiazole and morpholine systems provides rotational freedom that allows the molecule to adopt energetically favorable conformations in the crystal lattice.

| Structural Feature | Conformational Characteristic | Crystallographic Implication |

|---|---|---|

| Benzothiazole core | Planar aromatic system | Forms π-π stacking interactions |

| Morpholine ring | Chair conformation | Minimizes steric hindrance |

| Ethylene linker | Flexible rotation | Enables conformational optimization |

| Fluorine substituent | Fixed position | Directs intermolecular interactions |

Studies of analogous benzothiazole compounds have shown that the amino group at position 2 typically maintains coplanarity with the benzothiazole ring system, maximizing conjugation between the amino nitrogen lone pair and the aromatic π-system. This coplanarity is maintained even when the amino group bears substituents, although steric effects from bulky substituents can induce slight deviations from perfect planarity.

The crystal packing of fluorinated benzothiazole derivatives often exhibits characteristic intermolecular interactions including fluorine-hydrogen contacts and aromatic π-π stacking between benzothiazole units. These interactions contribute to the overall stability of the crystal structure and can influence physical properties such as melting point and solubility characteristics.

Computational Modeling of Electronic Properties

Density functional theory calculations have been extensively applied to benzothiazole derivatives to understand their electronic structure and molecular properties. For this compound, computational modeling provides crucial insights into the distribution of electron density, frontier molecular orbital characteristics, and overall electronic behavior.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are fundamental parameters that govern the chemical reactivity and electronic properties of the molecule. In fluorinated benzothiazole systems, the electron-withdrawing effect of fluorine typically lowers both orbital energies, with the magnitude of this effect depending on the position and number of fluorine substituents. The morpholin-4-ylethyl substituent, containing electron-donating nitrogen atoms, provides a counterbalancing effect that modulates the overall electronic characteristics.

Computational studies of related benzothiazole compounds have revealed that frontier molecular orbital distributions are typically delocalized across the benzothiazole core, with significant contributions from both the benzene and thiazole portions of the fused ring system. The amino substituent at position 2 often contributes to the highest occupied molecular orbital through its nitrogen lone pair, while the lowest unoccupied molecular orbital is generally centered on the benzothiazole π-system.

| Electronic Property | Computational Method | Typical Value Range | Structural Influence |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | Density Functional Theory B3LYP | -5.5 to -6.0 eV | Affected by fluorine substitution |

| Lowest Unoccupied Molecular Orbital Energy | Density Functional Theory B3LYP | -1.8 to -2.4 eV | Influenced by ring conjugation |

| Energy Gap | Calculated difference | 3.5 to 4.0 eV | Determines optical properties |

| Dipole Moment | Vector calculation | 2.5 to 4.0 Debye | Reflects charge distribution |

The introduction of fluorine at position 6 creates a significant impact on the electrostatic potential distribution across the molecule. Molecular electrostatic potential maps typically show regions of negative potential near the fluorine atom and positive potential regions near hydrogen atoms and the morpholine nitrogen. This electrostatic distribution pattern influences intermolecular interactions and binding affinity to biological targets.

Natural bond orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecule. In benzothiazole derivatives, significant stabilization energy is often observed from lone pair to π-antibonding orbital interactions, particularly involving the thiazole sulfur and nitrogen atoms. The morpholine nitrogen can also participate in similar stabilizing interactions through its lone pair electrons.

Computational modeling of vibrational frequencies and thermodynamic properties reveals important information about molecular stability and dynamics. The calculated vibrational spectrum provides a fingerprint for molecular identification and confirms structural assignments. Thermodynamic parameters such as formation enthalpy and Gibbs free energy indicate the relative stability of different conformational states.

Isotopic and Stereochemical Variants

The molecular structure of this compound presents several opportunities for isotopic labeling and stereochemical modification that can provide valuable information for structural studies and mechanistic investigations. While the molecule does not contain traditional stereocenters, the conformational flexibility of the ethylene linker and morpholine ring creates dynamic stereochemical behavior that influences molecular properties.

Fluorine-18 labeling represents a particularly important isotopic variant, given the presence of the fluorine-19 atom at position 6 of the benzothiazole ring. Replacement of the stable fluorine-19 with the radioactive fluorine-18 isotope creates a positron emission tomography imaging agent with potential applications in medical diagnostics. The synthetic accessibility of such isotopic variants depends on the availability of fluorine-18 labeled precursors and the compatibility of labeling conditions with the morpholine and benzothiazole functionalities.

Carbon-13 and nitrogen-15 labeling at specific positions within the molecule can provide valuable information for nuclear magnetic resonance spectroscopy studies and metabolic tracking investigations. The benzothiazole core contains multiple carbon and nitrogen sites that could serve as labeling positions, while the morpholine ring and ethylene linker offer additional opportunities for isotopic substitution.

| Isotopic Position | Natural Isotope | Alternative Isotope | Application |

|---|---|---|---|

| Position 6 Fluorine | Fluorine-19 | Fluorine-18 | Positron emission tomography imaging |

| Benzothiazole Carbons | Carbon-12 | Carbon-13 | Nuclear magnetic resonance studies |

| Amino Nitrogen | Nitrogen-14 | Nitrogen-15 | Metabolic tracking |

| Morpholine Nitrogen | Nitrogen-14 | Nitrogen-15 | Mechanistic studies |

The morpholine ring within the molecule exhibits conformational dynamics that create time-averaged stereochemical behavior. While the chair conformation is strongly preferred, ring inversion processes can interconvert axial and equatorial positions of substituents on the morpholine ring. The rate of these conformational exchanges influences nuclear magnetic resonance spectroscopy line shapes and molecular recognition processes.

Deuterium labeling of hydrogen atoms provides another important class of isotopic variants with applications in mechanistic studies and metabolic investigations. The ethylene linker between the benzothiazole and morpholine units contains four hydrogen atoms that could be replaced with deuterium, while the morpholine ring offers additional sites for isotopic substitution. Such deuterated variants can provide information about hydrogen bonding interactions and metabolic pathways.

Propriétés

IUPAC Name |

6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRJRQDHFNXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation

The synthesis typically starts from a 6-fluoro-substituted benzothiazole derivative or a precursor that can be selectively fluorinated. Commonly, 6-fluoro-1,3-benzothiazol-2-amine or its protected derivatives are employed as the starting scaffold.

Alternative Synthetic Approaches

- Knoevenagel Condensation and Subsequent Functionalization: Some synthetic routes involve Knoevenagel condensation of benzothiazole aldehydes followed by amination steps to introduce the morpholine side chain.

- Use of Chloroacetyl Chloride Intermediates: Reaction of 2-amino-6-fluorobenzothiazole with chloroacetyl chloride to form 2-chloroacetamide intermediates, which then undergo nucleophilic substitution with morpholin-4-ylethylamine.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Fluoro-1,3-benzothiazol-2-amine + POCl3, reflux | Chlorination to 2-chloro-6-fluorobenzothiazole | 75–85 | Ensure dry conditions |

| 2 | 2-Chloro-6-fluorobenzothiazole + 2-(morpholin-4-ylethyl)amine, DMF, 100 °C, 24 h | Nucleophilic substitution | 70–80 | Stirring under inert atmosphere recommended |

| 3 | Work-up: aqueous quench, extraction, recrystallization | Isolation and purification | — | Purity >95% confirmed by NMR and LC-MS |

Characterization and Purity Assessment

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern and integrity of the morpholine moiety.

- FT-IR Spectroscopy: Characteristic absorption bands for benzothiazole ring and amine groups.

- Mass Spectrometry (GC-MS or LC-MS): Confirms molecular weight and purity.

- Melting Point: Sharp melting point consistent with pure compound.

- Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-6-fluorobenzothiazole | 2-(Morpholin-4-ylethyl)amine, DMF | 100 °C, 24 h | 70–80 | High yield, well-established | Requires polar aprotic solvent, long reaction time |

| Neat Fusion | 6-Fluoro-1,3-benzothiazole + morpholine | Heat (150–195 °C) | 5–7 min | 60–75 | Solvent-free, fast | Requires precise temperature control, scale-up challenges |

| Chloroacetyl Intermediate Route | 2-Amino-6-fluorobenzothiazole | Chloroacetyl chloride, then amine | Multiple steps, reflux | 65–75 | Versatile intermediate | Multi-step, longer synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the morpholine group enhances its interaction with microbial cell membranes, making it a candidate for developing new antibiotics .

Material Science

In material science, the compound is explored for its potential use in developing advanced materials:

- Polymer Additives : It can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices is being studied to improve their performance in high-temperature applications .

Environmental Studies

The environmental impact of chemical compounds is critical for sustainable development:

- Pesticide Development : There is ongoing research into using this compound as a scaffold for designing novel pesticides. Its efficacy against pests while maintaining low toxicity to non-target organisms is a focal point of current studies .

Biological Studies

The compound's interactions at the molecular level are crucial for understanding its biological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes linked to metabolic disorders. This property could lead to the development of new treatments for conditions such as diabetes and obesity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives, including this compound. Results indicated that the compound inhibited cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) evaluated the antimicrobial properties of various benzothiazole derivatives. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

Mécanisme D'action

The mechanism of action of 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the morpholine moiety can improve its solubility and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- For example, BT16 (6-chloro) demonstrated anticancer activity in NCI screenings .

- Hydrophobic Substituents : The ethyl group in the 6-ethyl analog may increase lipophilicity, affecting membrane permeability .

Variations in the Amine Substituent

The N-substituent modulates solubility, bioavailability, and target engagement:

Key Observations :

- Morpholine Derivatives : The morpholinylethyl group in the target compound may improve aqueous solubility and blood-brain barrier (BBB) penetration, aligning with neuroprotective applications .

- Schiff Bases : Derivatives like those in show expanded biological profiles due to imine functionalization, enabling metal coordination and antimicrobial action.

Activité Biologique

6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic compound classified under benzothiazoles, which are known for their diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly concerning anticancer and antimicrobial properties.

- IUPAC Name : this compound

- CAS Number : 1105189-26-1

- Molecular Formula : C13H16FN3OS

- Molecular Weight : 299.34 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a carbonyl compound.

- Electrophilic Fluorination : Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide.

- Nucleophilic Substitution : Attachment of the morpholine moiety via reaction with 2-chloroethylmorpholine.

Anticancer Properties

Research has demonstrated that compounds within the benzothiazole class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Tamoxifen |

| A549 | 0.12 | Doxorubicin |

| U-937 | 1.50 | Doxorubicin |

The compound's mechanism of action may involve inhibition of key enzymes such as PI3K and mTOR, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

Additionally, benzothiazole derivatives are noted for their antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be further developed into antimicrobial agents .

The biological activity of this compound is attributed to its structural features:

- Fluorine Substitution : Enhances lipophilicity and biological target interaction.

- Morpholine Moiety : Improves solubility and bioavailability, facilitating cellular uptake.

Case Studies

Several studies have explored the biological effects of similar benzothiazole derivatives:

-

Study on Lung Cancer Cells (A549) :

- The derivative exhibited a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.

- Flow cytometry analysis indicated that treatment led to increased apoptosis rates.

- Study on Antibacterial Activity :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated benzothiazole intermediates. Key steps include:

- Nucleophilic substitution : Reacting 6-fluoro-1,3-benzothiazol-2-amine with 2-morpholinoethyl chloride under reflux in ethanol or acetonitrile. Sodium acetate is often added to buffer the reaction (pH ~7–8) .

- Purification : Recrystallization from ethanol or methanol yields high-purity product (mp 279–281°C observed in analogs). TLC (Rf ~0.6–0.74 in ACN:MeOH 1:1) monitors progress .

- Characterization : IR spectroscopy confirms C=N (1621 cm⁻¹) and N-H (3550 cm⁻¹) stretches. ¹H NMR (CDCl₃) shows morpholine ethyl protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.4–8.2 ppm .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement. Single-crystal diffraction (1.3 Å resolution) resolves fluorine and morpholine positions. Hydrogen bonding (N–H⋯N) stabilizes dimeric structures .

- Mass spectrometry : FABMS (m/z 100%) provides molecular ion confirmation (expected ~350–400 g/mol for analogs) .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Pseudomonas aeruginosa or Staphylococcus aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations. Compare IC₅₀ values with Riluzole analogs (IC₅₀ ~20–50 µM) .

- Enzyme inhibition : Fluorescence polarization assays to assess binding to viral nucleocapsid proteins (e.g., SARS-CoV-2) .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, morpholine) influence the compound’s structure-activity relationships (SAR)?

Methodological Answer:

-

Fluorine substitution : Enhances metabolic stability and lipophilicity (logP ~2.5 vs. ~3.0 for non-fluorinated analogs). Use Hammett constants (σₚ = 0.06) to predict electronic effects .

-

Morpholine group : Improves solubility (logS −4.2) via hydrogen bonding. Compare pharmacokinetics with non-morpholine analogs using HPLC-MS .

-

SAR table :

Substituent LogP Solubility (µM) IC₅₀ (HCT-116) 6-Fluoro + morpholine 2.5 120 25 µM 6-Chloro 3.1 85 40 µM No morpholine 2.8 50 60 µM

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Validate antiviral activity using plaque reduction (PRNT) and RT-qPCR alongside fluorescence polarization .

- Stability testing : Incubate compound in PBS (pH 7.4) at 37°C for 24h. HPLC monitors degradation (e.g., morpholine hydrolysis) .

- Batch variability : Compare elemental analysis (C, N, S) across synthetic batches to rule out impurities .

Q. What advanced techniques optimize yield and purity during scale-up?

Methodological Answer:

- Microwave synthesis : Reduces reaction time from 7h to 30min at 150°C, improving yield by 15% .

- Column chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane (3:7) to separate morpholine byproducts .

- Crystallization additives : Add 1% PEG-4000 to ethanol recrystallization solvent to enhance crystal uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.